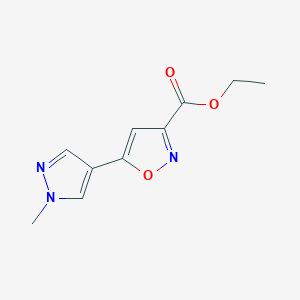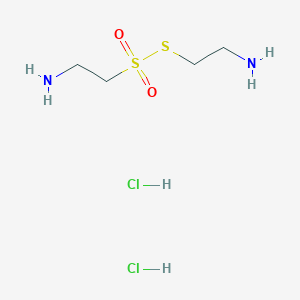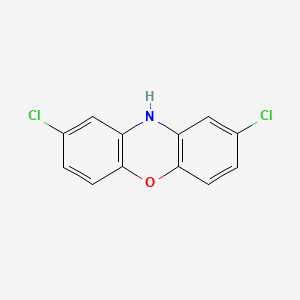
2,8-dichloro-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,8-dichloro-10H-phenoxazine can be achieved through various synthetic routes. One common method involves the condensation of 2,8-dichloroaniline with o-aminophenol under acidic conditions, followed by cyclization to form the phenoxazine ring . Industrial production methods often involve the use of high-temperature and high-pressure conditions to optimize yield and purity .
Análisis De Reacciones Químicas
2,8-Dichloro-10H-phenoxazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted phenoxazines .
Aplicaciones Científicas De Investigación
2,8-Dichloro-10H-phenoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antitumor properties.
Medicine: Derivatives of this compound are being explored for their potential use in chemotherapy.
Industry: It is used in the production of dyes, pigments, and organic light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2,8-dichloro-10H-phenoxazine involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies . Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial activity .
Comparación Con Compuestos Similares
2,8-Dichloro-10H-phenoxazine can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound, which lacks the chlorine atoms and has different reactivity and applications.
2,8-Dimethyl-10H-phenoxazine: A derivative with methyl groups instead of chlorine, showing different chemical and biological properties.
10H-Phenothiazine: A structurally similar compound with sulfur instead of oxygen, used in different applications such as antipsychotic drugs.
Propiedades
Fórmula molecular |
C12H7Cl2NO |
|---|---|
Peso molecular |
252.09 g/mol |
Nombre IUPAC |
2,8-dichloro-10H-phenoxazine |
InChI |
InChI=1S/C12H7Cl2NO/c13-7-1-3-11-9(5-7)15-10-6-8(14)2-4-12(10)16-11/h1-6,15H |
Clave InChI |
JVVRBMMFBNPKKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



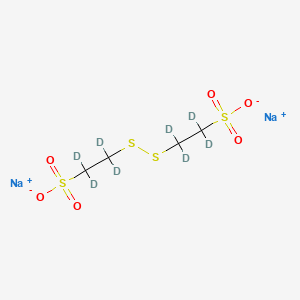
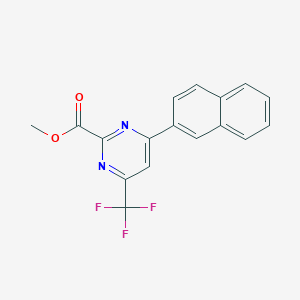
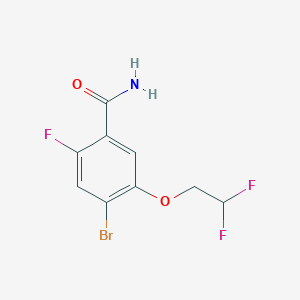
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
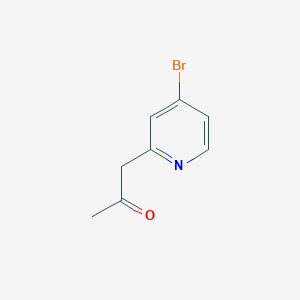
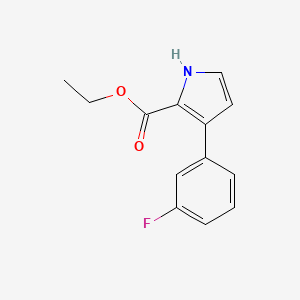

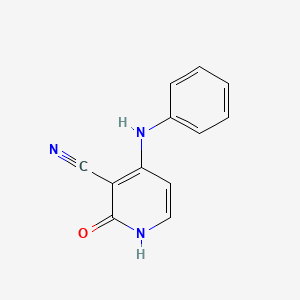
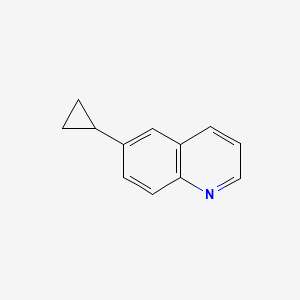
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13715610.png)
